4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C21H20O5S. It is known for its unique chemical structure, which includes a benzyloxy group attached to a phenyl ring, and a methoxy-methylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Sulfonation: The benzyloxyphenol is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonate group.
Methoxylation: Finally, the compound undergoes methoxylation using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzyloxyphenyl carboxylic acid or aldehyde derivatives.
Reduction: Benzyloxyphenyl sulfide.
Substitution: Various substituted benzyloxyphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl 2-methoxybenzenesulfonate
- 4-(Benzyloxy)phenyl 2-methylbenzenesulfonate
- 4-(Benzyloxy)phenyl 5-methylbenzenesulfonate
Uniqueness
4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the benzenesulfonate moiety. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5S/c1-16-8-13-20(24-2)21(14-16)27(22,23)26-19-11-9-18(10-12-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVWPNLZHCKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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